molecular formula C6H6Cl2N2O2S B8681233 2,4-Dichloro-6-(methylsulfonylmethyl)pyrimidine CAS No. 944058-90-6

2,4-Dichloro-6-(methylsulfonylmethyl)pyrimidine

Katalognummer: B8681233
CAS-Nummer: 944058-90-6
Molekulargewicht: 241.09 g/mol
InChI-Schlüssel: XWBKVIYQDHDRBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-6-(methylsulfonylmethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a methylsulfonylmethyl group at position 6. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Vorbereitungsmethoden

The synthesis of 2,4-Dichloro-6-(methylsulfonylmethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloropyrimidine and methylsulfonylmethane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

    Industrial Production: On an industrial scale, the production may involve continuous flow processes to ensure consistent quality and yield. The reaction mixture is typically heated to a specific temperature to promote the reaction and then cooled to isolate the product.

Analyse Chemischer Reaktionen

2,4-Dichloro-6-(methylsulfonylmethyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound is known to undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are often carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine may yield an aminopyrimidine derivative.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-6-(methylsulfonylmethyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Researchers use this compound to study the biological activity of pyrimidine derivatives, including their potential as enzyme inhibitors or receptor ligands.

    Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-6-(methylsulfonylmethyl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

2,4-Dichloro-6-(methylsulfonylmethyl)pyrimidine can be compared with other similar compounds, such as:

    2,4-Dichloro-6-methylpyrimidine: This compound lacks the methylsulfonyl group and has different reactivity and applications.

    2,4-Dichloro-6-[(methylthio)methyl]pyrimidine: This compound has a methylthio group instead of a methylsulfonyl group, leading to different chemical properties and uses.

    2,4-Dichloro-6-[(methylamino)methyl]pyrimidine:

Eigenschaften

CAS-Nummer

944058-90-6

Molekularformel

C6H6Cl2N2O2S

Molekulargewicht

241.09 g/mol

IUPAC-Name

2,4-dichloro-6-(methylsulfonylmethyl)pyrimidine

InChI

InChI=1S/C6H6Cl2N2O2S/c1-13(11,12)3-4-2-5(7)10-6(8)9-4/h2H,3H2,1H3

InChI-Schlüssel

XWBKVIYQDHDRBZ-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)CC1=CC(=NC(=N1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.